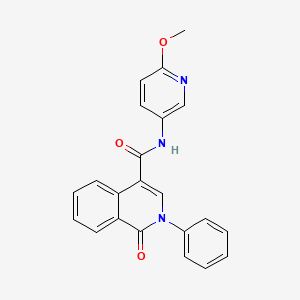

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

Description

Chemical Structure: The compound features a 1,2-dihydroisoquinoline core substituted with a phenyl group at position 2, a carbonyl group at position 1, and a carboxamide linkage at position 4 connected to a 6-methoxypyridin-3-yl moiety (CAS: 1324096-03-8) . Molecular Formula: C₂₂H₁₇N₃O₃. Key Features:

- The 1-oxo-1,2-dihydroisoquinoline scaffold is structurally analogous to bioactive compounds targeting neurological receptors (e.g., neurokinin receptors) .

Properties

Molecular Formula |

C22H17N3O3 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H17N3O3/c1-28-20-12-11-15(13-23-20)24-21(26)19-14-25(16-7-3-2-4-8-16)22(27)18-10-6-5-9-17(18)19/h2-14H,1H3,(H,24,26) |

InChI Key |

WCWKSCCXLBWOGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Coupling

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, which reacts with 6-methoxy-3-aminopyridine in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Step 1 : Isoquinoline-4-carboxylic acid (5.0 g, 23.8 mmol) is treated with SOCl₂ (10 mL) at reflux for 2 h. Excess SOCl₂ is removed under reduced pressure.

-

Step 2 : The residue is dissolved in DCM (50 mL), and 6-methoxy-3-aminopyridine (3.7 g, 26.2 mmol) is added with triethylamine (7.2 mL, 52.4 mmol). The mixture is stirred at 25°C for 12 h.

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents like EDC/HOBt facilitate amide bond formation under milder conditions:

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, Suzuki-Miyaura coupling with phenylboronic acid has been reported:

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A streamlined method combines Bischler-Napieralski cyclization and amide coupling in a single reactor:

Solid-Phase Synthesis

Immobilized dihydroisoquinoline precursors on Wang resin enable iterative functionalization, though yields are moderate (50–60%).

Purification and Characterization

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) are standard.

-

Analytical Data :

Challenges and Optimization

-

Regioselectivity : Competing alkylation at N-1 vs. O-3 positions necessitates careful base selection (e.g., K₂CO₃ over NaOH).

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve coupling yields but complicate isolation.

-

Catalyst Loading : Reducing Pd catalyst to 2 mol% with Buchwald-Hartwig ligands maintains efficiency while lowering costs.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Acid Chloride Coupling | High yield (80–85%) | SOCl₂ handling hazards | Moderate |

| EDC/HOBt | Mild conditions | Cost of reagents | High |

| Suzuki Coupling | Regioselective | Requires anhydrous conditions | Low |

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyridine or dihydroisoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological processes involving pyridine and isoquinoline derivatives.

Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The methoxypyridine moiety may interact with pyridine-binding sites, while the dihydroisoquinoline core could modulate the activity of isoquinoline-sensitive pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The following table summarizes key analogs and their variations:

Key Differences and Implications

Substituent Effects on Bioactivity

- 2-Phenyl vs. 2-Benzyl : The benzyl analog (CAS 1324078-87-6) exhibits higher molecular weight (385.4 vs. 371.4) and increased lipophilicity, which may enhance blood-brain barrier penetration compared to the phenyl parent compound .

- 2-(2-Methoxyethyl) Substitution: This analog (CAS 1324057-84-2) shows reduced steric bulk and improved aqueous solubility due to the methoxyethyl group, making it more suitable for intravenous administration .

- Fluorinated Derivatives: [18F]Lu AF10628, a fluorinated isoquinoline carboxamide, demonstrates high selectivity for neurokinin-3 receptors, highlighting the role of fluorine in enhancing receptor affinity and metabolic stability .

Hydrogen-Bonding Patterns

- The 6-methoxypyridine group in the parent compound facilitates intermolecular hydrogen bonding, as seen in related hydrobromide salts (e.g., N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide), where protonation sites dictate crystal packing and solubility .

- In contrast, fluorinated analogs like [18F]Lu AF10628 rely on fluorine-mediated hydrophobic interactions for receptor binding rather than hydrogen bonding .

Biological Activity

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

- A pyridine ring substituted at the 6-position with a methoxy group.

- A dihydroisoquinoline core that contributes to its biological activity.

- A carboxamide functional group that enhances solubility and bioavailability.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds similar to N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide. For instance, derivatives targeting the main protease (Mpro) of SARS-CoV-2 have shown promising results. The SAR studies revealed that modifications in the substituents significantly affect the inhibitory potency against Mpro, with some compounds exhibiting IC50 values as low as 5.27 μM .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar isoquinoline scaffolds have been investigated for their ability to inhibit PI3K pathways, which are crucial in cancer cell proliferation. In one study, a related compound demonstrated significant tumor growth inhibition in PTEN-deficient prostate cancer models .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide. Key findings include:

- Substituent Effects : Variations in the phenyl group and other substituents can dramatically alter biological activity. For example, larger alkyl groups have been associated with increased potency against viral targets .

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| Compound 16d | 5.27 ± 0.26 | SARS-CoV-2 Mpro |

| Compound 13 | Not specified | PI3Kβ/δ |

Case Study 1: SARS-CoV-2 Inhibition

A series of compounds based on similar scaffolds were screened for their ability to inhibit Mpro of SARS-CoV-2. The most active derivative was identified as 16d, which showed significant inhibition and was further optimized through molecular docking studies to enhance binding affinity .

Case Study 2: Cancer Treatment

In preclinical models of prostate cancer, compounds related to N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide exhibited notable antitumor effects. These effects were linked to their ability to modulate PI3K signaling pathways, suggesting a promising avenue for future cancer therapies .

Q & A

Basic Research Questions

Q. What are the foundational synthetic pathways for N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide?

- Methodology : The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the isoquinoline core via acid- or base-catalyzed cyclization of precursor intermediates.

- Acylation : Coupling of the methoxypyridine moiety using reagents like acetic anhydride or carbodiimides (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like unreacted intermediates or oxidation derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the isoquinoline ring and substituent positions (e.g., methoxypyridine orientation) via , , and 2D-COSY spectra .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish structural isomers .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for polymorph screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in IC values across kinase inhibition assays may arise from:

- Assay Conditions : Variations in buffer pH, ATP concentration, or enzyme isoforms (e.g., mutant vs. wild-type kinases) .

- Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the amide bond in aqueous media) requires stability studies via HPLC or LC-MS .

- Resolution : Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler) and include positive controls (e.g., staurosporine) to normalize inter-laboratory variability .

Q. What experimental designs are optimal for studying its interactions with biological targets?

- Approaches :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to receptors like tyrosine kinases or G-protein-coupled receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .

- Cryo-EM/Crystallography : Map binding pockets and identify critical residues (e.g., hydrogen bonding with the methoxy group) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Strategy :

- Core Modifications : Replace the phenyl group at position 2 with heteroaromatic rings (e.g., thiophene) to enhance solubility or selectivity .

- Substituent Optimization : Vary the methoxy group’s position on the pyridine ring to probe steric/electronic effects on target engagement .

- Data-Driven Design : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities before synthesis .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Root Cause : Poor nucleophilicity of the methoxypyridine amine due to steric hindrance or electron-withdrawing effects.

- Solutions :

- Activate the carboxylic acid with HATU or PyBOP instead of EDC .

- Use microwave-assisted synthesis to accelerate reaction rates and improve conversion .

Q. What strategies mitigate off-target effects in cellular assays?

- Validation :

- CRISPR Knockout : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Proteome Profiling : Use affinity pulldown assays with biotinylated analogs to identify non-target interactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.